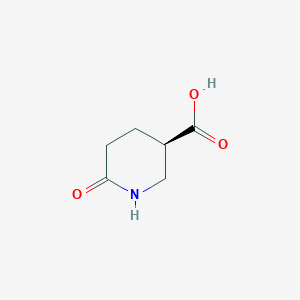

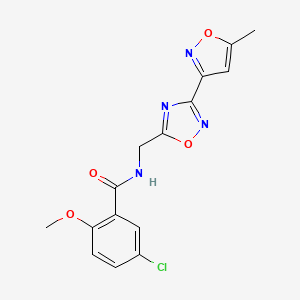

![molecular formula C17H15N3O3 B2987523 N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-85-8](/img/structure/B2987523.png)

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to possess various biological activities and are found in many natural products .

Synthesis Analysis

While specific synthesis information for this compound is not available, indole derivatives can be synthesized through various methods. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis

The molecular structure of similar compounds, such as (2-Methyl-1H-indol-5-yl)methanamine, includes a molecular weight of 160.22 and an empirical formula of C10H12N2 .Chemical Reactions Analysis

Indole derivatives are known to participate in various chemical reactions. For example, they have been used in multicomponent reactions to generate complex molecules .Physical And Chemical Properties Analysis

Physical and chemical properties can vary greatly among indole derivatives. For instance, (2-Methyl-1H-indol-5-yl)methanamine has a molecular weight of 160.22 and an empirical formula of C10H12N2 .科学的研究の応用

Repellent Efficacy and Chemical Interactions

Decrease in DEET Repellency Caused by Nitric Oxide in Rhodnius prolixus

This study explores the interaction of DEET, a widely used insect repellent, with nitric oxide (NO) and its effect on the repellency towards Rhodnius prolixus. It suggests the involvement of the NO/cGMP system in olfaction processes, which could be a target for modifying repellent efficacy (Sfara, Zerba, & Alzogaray, 2008).

Antimicrobial Applications

Design, Synthesis, and Antimycobacterial Activity of Novel Nitrobenzamide Derivatives

This research presents the synthesis of novel nitrobenzamide derivatives demonstrating significant in vitro antitubercular activity. It opens new avenues for developing treatments against tuberculosis (Wang et al., 2019).

Chemical Synthesis and Material Science

Synthesis of Chlorantraniliprole

Analytical Chemistry and Environmental Applications

Efficient Reduction of Nitrobenzene to Aniline with a Biocatalyzed Cathode

This study investigates the bioelectrochemical conversion of nitrobenzene to aniline, demonstrating an environmentally friendly and cost-effective method for treating pollutants. The process involves microbial catalysis, offering insights into sustainable waste treatment technologies (Wang et al., 2011).

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to block arachidonate binding, thereby inhibiting cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . This results in analgesic and anti-inflammatory effects .

Biochemical Pathways

For example, some indole derivatives have been reported to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .

Result of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can have a broad range of molecular and cellular effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-7-14-8-12(5-6-16(14)19-11)10-18-17(21)13-3-2-4-15(9-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNIMDZBVHNVOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

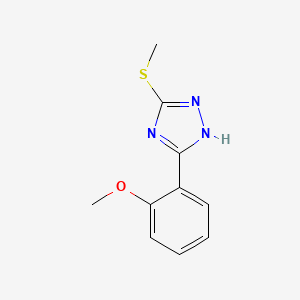

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987443.png)

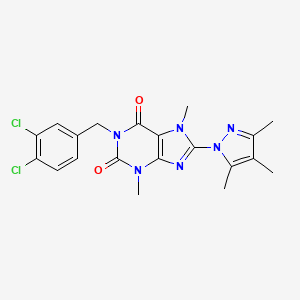

![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)

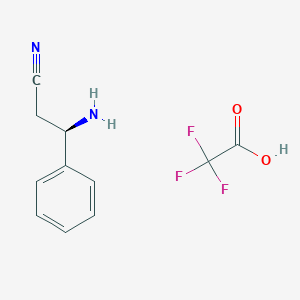

![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)

![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)

![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)